molecular formula C9H16O5 B3051000 1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE CAS No. 30379-04-5

1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE

Cat. No.: B3051000
CAS No.: 30379-04-5
M. Wt: 204.22 g/mol
InChI Key: YMCFEHCCMXDRSV-UHFFFAOYSA-N
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Description

“Propanedioic acid, (methoxymethyl)-, diethyl ester” is a chemical compound. It is an ester derivative of propanedioic acid, also known as malonic acid . Malonic acid is a dicarboxylic acid with the structure CH2(COOH)2 . The ionized form of malonic acid, as well as its esters and salts, are known as malonates . For example, diethyl malonate is malonic acid’s diethyl ester .


Chemical Reactions Analysis

Malonic acid, the parent compound of “Propanedioic acid, (methoxymethyl)-, diethyl ester”, reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives .

Scientific Research Applications

  • Anticonvulsant Action : Berger and Ludwig (1950) studied the anticonvulsant action of 2,2-Diethyl-1,3-propanediol (DEP), a compound related to propanedioic acid. They found DEP to have strong antagonistic properties against certain convulsants without causing hypnotic or anesthetic action (Berger & Ludwig, 1950).

  • Insecticidal Properties : Crisp and Look (1982) investigated the impact of side-chain alkylation on the translocation of propanedioic acid derivatives in soybeans. They found that certain modifications of the propanedioic acid structure resulted in enhanced insecticidal and systemic activity (Crisp & Look, 1982).

  • Synthesis and Reactivity Studies : Machara and Svoboda (2012) explored the reaction of propanedioic acid with certain compounds, demonstrating its utility in synthesizing heterocycles with different topologies (Machara & Svoboda, 2012).

  • Pharmacokinetic Research : Ranucci et al. (1994) conducted pharmacokinetic studies on prodrugs of S(+)-2-(6-methoxy-2-naphthyl)propionic acid (naproxen), where propanedioic acid derivatives played a crucial role (Ranucci et al., 1994).

  • Fabrication of Nanogels and Micelles : Jin et al. (2010) synthesized block copolymers including propanedioic acid derivatives for the development of nanocarriers in biomedical applications (Jin et al., 2010).

  • Decarbalkoxylation Mechanism Studies : Bernard, Cerioni, and Piras (1990) researched the decarbalkoxylation of arylmethylene propanedioic acid dimethyl esters, contributing to our understanding of chemical reaction mechanisms (Bernard, Cerioni, & Piras, 1990).

  • Antiproliferative Activity in Cancer Research : Zefirov et al. (2017) synthesized adamantaneacetic and adamantanecarboxylic acid esters, including propanedioic acid derivatives, showing potential in cancer treatment (Zefirov et al., 2017).

  • Synthesis of Perfumery Compounds : Yong-chang Zhou (2005) demonstrated the synthesis of 3-methyl-2-hydroxy-cyclopent-2-en-1-one using propanedioic acid derivatives, indicating its use in perfumery (Zhou, 2005).

  • Anaesthetic Applications in Aquaculture : Jeney et al. (1986) researched Propanidid, a derivative of propanedioic acid, for its use as an anesthetic in fish propagation (Jeney et al., 1986).

Properties

IUPAC Name

diethyl 2-(methoxymethyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-4-13-8(10)7(6-12-3)9(11)14-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCFEHCCMXDRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(COC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450874
Record name Propanedioic acid, (methoxymethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30379-04-5
Record name Propanedioic acid, (methoxymethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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